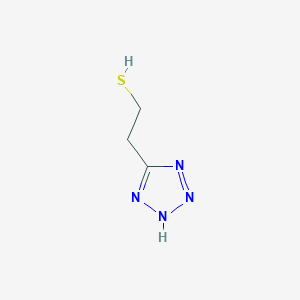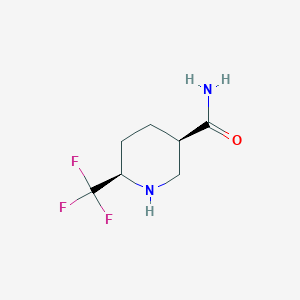
(3R,6R)-6-(Trifluoromethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds often involves strategic functionalization to incorporate trifluoromethyl groups and achieve desired stereochemistry. For example, the synthesis of piperidine derivatives as inhibitors of soluble epoxide hydrolase was reported by utilizing triazine heterocycles and phenyl group substitutions to enhance potency and selectivity (Thalji et al., 2013). Another approach involved the stereoselective rearrangement of (trifluoromethyl)prolinols to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, demonstrating the importance of ring expansion and nucleophilic attacks in the synthesis of complex piperidine structures (Rioton et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with trifluoromethyl groups, is critical for their chemical properties and reactivity. Studies on similar compounds, such as (R/S)-piperidinium-3-carboxylic acid derivatives, have utilized single-crystal X-ray analysis, Raman and FTIR spectroscopies, and computational methods to elucidate their structure. These analyses reveal how hydrogen bonding and other intermolecular interactions influence the overall stability and conformation of the compound (Anioła et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, influenced by their functional groups and structural features. The presence of a trifluoromethyl group, for instance, can significantly affect the compound's reactivity towards nucleophiles, electrophiles, and radicals. A notable reaction is the catalytic hydrogenation of dihydropyridinones to piperidinones, showcasing the utility of piperidine derivatives in synthesizing trifluoromethyl-containing mimetics of bioactive molecules (Tolmachova et al., 2011).
Physical Properties Analysis
The physical properties of "(3R,6R)-6-(Trifluoromethyl)piperidine-3-carboxamide" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. Analysis of related compounds provides insights into how structural elements, like the trifluoromethyl group, affect these properties. For instance, the synthesis and characterization of piperidinium and pyridine dicarboxylates offer valuable information on the crystalline structure and hydration effects (Aghabozorg et al., 2010).
Wissenschaftliche Forschungsanwendungen
Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as Inhibitors of Soluble Epoxide Hydrolase : This study by Thalji et al. (2013) explored the development of inhibitors for soluble epoxide hydrolase using 1-(1,3,5-triazin-yl)piperidine-4-carboxamide. The triazine heterocycle was crucial for potency and selectivity, with phenyl group substitution reducing clearance and improving oral exposure. Compound 27, a variant with a trifluoromethyl group, showed strong effects on serum biomarkers and suitability as a tool compound in disease models (Thalji et al., 2013).
Synthesis of 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides : Dotsenko et al. (2012) described the synthesis of carboxamides, including those with piperidine structures, through aminomethylation, yielding yields between 36–52% (Dotsenko et al., 2012).
Synthesis of Trifluoroacetamide Analogues of Siastatin B : Nishimura et al. (1994) chemically synthesized a trifluoroacetamide analogue of siastatin B, showing significant inhibition of beta-glucuronidase and experimental pulmonary metastasis in melanoma models (Nishimura et al., 1994).
Study of Proton-Transfer Compounds of Isonipecotamide : Smith and Wermuth (2010) investigated proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with various acids, demonstrating its potential for structure assembly applications in the context of hydrogen-bonded structures (Smith & Wermuth, 2010).
Efficient Synthesis of 5,7-Diarylpyrido[4,3-d]pyrimidines : Vijayakumar et al. (2014) synthesized 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, leading to the formation of pyrido[4,3-d]pyrimidines, a novel class of compounds (Vijayakumar et al., 2014).
Pyrene-Based D–π–A Dyes with Solvatochromism : Niko et al. (2014) developed a pyrene-based D–π–A dye, including a secondary N-alkyl carboxamide, which exhibited solvatochromism and high fluorescence brightness in various solvents (Niko et al., 2014).
Alkoxycarbonylpiperidines in Palladium-Catalyzed Aminocarbonylation : Takács et al. (2014) used piperidines with ester functionality in palladium-catalyzed aminocarbonylation, demonstrating their utility as N-nucleophiles (Takács et al., 2014).
Eigenschaften
IUPAC Name |
(3R,6R)-6-(trifluoromethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h4-5,12H,1-3H2,(H2,11,13)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQTJVZCCLPLH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

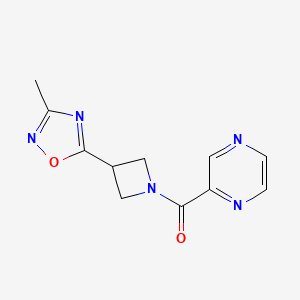
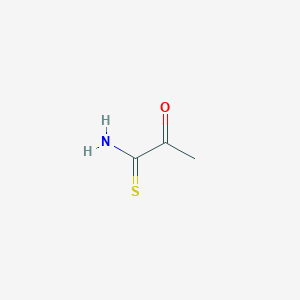
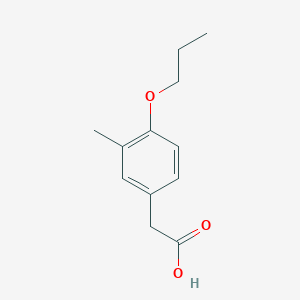
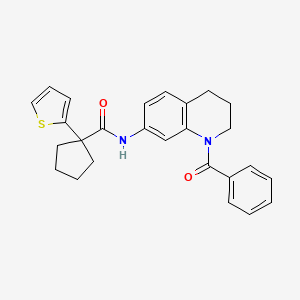
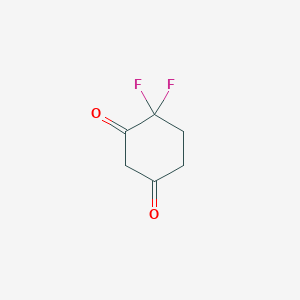
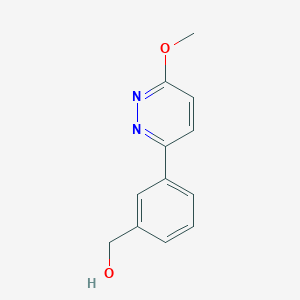
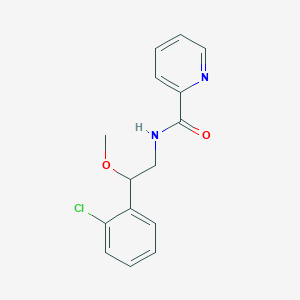
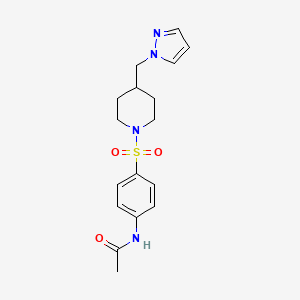
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
